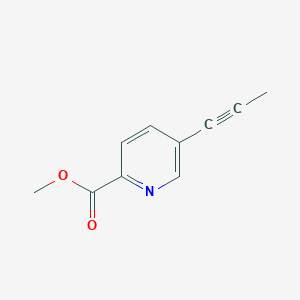

Methyl 5-(prop-1-yn-1-yl)picolinate

説明

特性

分子式 |

C10H9NO2 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC名 |

methyl 5-prop-1-ynylpyridine-2-carboxylate |

InChI |

InChI=1S/C10H9NO2/c1-3-4-8-5-6-9(11-7-8)10(12)13-2/h5-7H,1-2H3 |

InChIキー |

AFHTVHWTYABTTG-UHFFFAOYSA-N |

正規SMILES |

CC#CC1=CN=C(C=C1)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Key structural analogs include methyl picolinate, methyl 5-(trifluoromethyl)picolinate, and methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate. These compounds differ in their 5-position substituents, leading to variations in reactivity, stability, and applications.

Structural and Functional Comparison

‡Calculated based on formula.

Reactivity and Stability

- Methyl picolinate : Highly reactive with oxidizers, acids, and bases due to the unsubstituted pyridine ring and ester group. Requires strict handling protocols .

- Trifluoromethyl derivative : The electron-withdrawing CF₃ group enhances stability against nucleophilic attack but may reduce solubility in polar solvents .

- Boronate ester : Air- and moisture-sensitive due to the boron center; requires anhydrous conditions for storage and reactions .

- Propynyl analog : The terminal alkyne is prone to oxidative dimerization but is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Q & A

Q. Software Tools :

- Mercury CSD : Visualize crystal packing and intermolecular interactions .

- SHELXPRO : Interface for macromolecular refinement if applicable .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Answer:

Methodology :

Systematic Review : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to identify literature gaps .

Validation Experiments :

- Repeat synthesis under controlled conditions.

- Cross-validate NMR/XRD data with computational models (e.g., DFT for predicted spectra).

Statistical Analysis : Apply R-factors in SHELXL to assess refinement reliability (target: R1 < 0.05) .

Case Example : Discrepancies in pyridine ring torsion angles may arise from solvent effects. Re-crystallize in alternative solvents (e.g., DMSO vs. ethanol) and compare XRD results .

Advanced: How to design experiments assessing reactivity under varying conditions?

Answer:

Experimental Design :

- Variables : pH (acidic/basic), temperature (25–100°C), and light exposure.

- Control Groups : Use inert atmospheres (N2/Ar) to isolate oxidative pathways .

- Analytical Tools :

Table 3 : Reactivity Study Parameters

| Condition | Test Range | Analytical Method |

|---|---|---|

| pH 2–12 | H2SO4/NaOH | HPLC-MS |

| Temperature | 25–100°C | TGA |

| Light Exposure | UV (254 nm) | NMR |

Advanced: What computational strategies predict bioactivity or SAR?

Answer:

In Silico Workflow :

Molecular Docking : Use AutoDock Vina to screen against targets (e.g., TNF-α) .

QSAR Modeling : Correlate substituent effects (e.g., propynyl group) with bioactivity using descriptors like logP and H-bond donors.

MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Validation : Compare predictions with in vitro assays (e.g., IC50 values for enzyme inhibition) .

Advanced: How to optimize crystallization for challenging derivatives?

Answer:

Strategies :

- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for crystal growth.

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures.

- SHELXD : Employ dual-space methods for phase problem resolution in poorly diffracting crystals .

Case Study : For hygroscopic derivatives, use oil immersion techniques during XRD data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。